Lazuvapagon

Vasopressin V2 receptor Non-peptidic agonist Chemical structure

Lazuvapagon (also known as SK-1404 and KRP-N118) is an investigational small molecule non-peptidic vasopressin V2 receptor agonist. It is characterized by a molecular formula of C27H32N4O3 and a molecular weight of approximately 460.57 g/mol.

Molecular Formula C27H32N4O3
Molecular Weight 460.6 g/mol
CAS No. 2379889-71-9
Cat. No. B608488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLazuvapagon
CAS2379889-71-9
SynonymsLazuvapagon
Molecular FormulaC27H32N4O3
Molecular Weight460.6 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CCC(CC4=CC=CC=C43)(C)C(=O)NC(C)CO)C
InChIInChI=1S/C27H32N4O3/c1-18-15-22(31-13-11-19(2)29-31)9-10-23(18)25(33)30-14-12-27(4,26(34)28-20(3)17-32)16-21-7-5-6-8-24(21)30/h5-11,13,15,20,32H,12,14,16-17H2,1-4H3,(H,28,34)/t20-,27+/m0/s1
InChIKeyBKHSWGKGWGWMSM-CCLHPLFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lazuvapagon (CAS 2379889-71-9): Non-Peptidic V2 Receptor Agonist for Nocturia Research and Clinical Development


Lazuvapagon (also known as SK-1404 and KRP-N118) is an investigational small molecule non-peptidic vasopressin V2 receptor agonist. It is characterized by a molecular formula of C27H32N4O3 and a molecular weight of approximately 460.57 g/mol [1]. The compound is being developed for the treatment of nocturia due to nocturnal polyuria and has advanced to Phase 2 clinical trials in Japanese subjects [2]. As a non-peptidic agonist, it offers potential advantages over traditional peptide-based V2R agonists, including the possibility of oral administration and improved pharmacokinetic properties [3].

Why Lazuvapagon Cannot Be Substituted with Generic V2 Receptor Agonists or In-Class Compounds


Direct substitution of Lazuvapagon with other vasopressin V2 receptor agonists, such as the peptide-based desmopressin or other non-peptidic candidates like OPC-51803, is not scientifically valid. These compounds differ fundamentally in chemical class (non-peptidic vs. peptidic), which profoundly impacts their selectivity profiles, pharmacokinetic behavior, and clinical development stages [1]. For instance, while the non-peptidic agonist AC-94544 demonstrates over 180-fold selectivity for V2 over related receptors [2], such detailed selectivity data is not publicly available for Lazuvapagon. Furthermore, Lazuvapagon's specific clinical development path for nocturia, including its Phase 2 trial design and patient population, represents a unique evidence package that cannot be extrapolated from other V2R agonists [3]. Any substitution would require a complete re-validation of efficacy, safety, and pharmacokinetic parameters in the intended experimental or clinical context.

Lazuvapagon Product-Specific Quantitative Evidence for Scientific Selection


Lazuvapagon's Non-Peptidic Chemical Structure as a Differentiator from Peptide-Based V2R Agonists

Lazuvapagon is a non-peptidic small molecule (C27H32N4O3, MW 460.57) [1], whereas the clinically established V2R agonist desmopressin is a peptide analog (MW 1069.2). This fundamental difference in chemical class is associated with distinct pharmacological properties. Non-peptidic agonists like OPC-51803 have demonstrated oral bioavailability and functional selectivity for the Gs-cAMP pathway without recruiting β-arrestin1/2 [2]. While direct comparative data for Lazuvapagon versus desmopressin is not publicly available, its non-peptidic nature is a key differentiating factor relevant for research and development.

Vasopressin V2 receptor Non-peptidic agonist Chemical structure

Lazuvapagon's Clinical Development Stage for Nocturia vs. Other V2R Agonists

Lazuvapagon has been evaluated in a Phase 2 clinical trial (NCT03116191) specifically for the treatment of nocturia due to nocturnal polyuria in Japanese subjects [1]. The trial was a randomized, double-blind, placebo-controlled study with 125 enrolled participants, assessing changes in mean number of nocturnal voids and nocturnal urine volume [2]. In contrast, other V2R agonists like OPC-51803 have primarily been studied in animal models or for different indications [3], and AC-94544 has not progressed beyond preclinical development [4]. This clinical development status represents a significant differentiation point for researchers or organizations focused on nocturia therapeutics.

Nocturia Clinical trial Phase 2

Lazuvapagon's Orally Active Profile as a Non-Peptidic V2R Agonist

Lazuvapagon is being developed as an oral formulation [1], and a Phase 1 study was conducted to determine its absolute bioavailability and mass balance recovery using a [14C]-labeled microtracer [2]. This contrasts with the peptide V2R agonist desmopressin, which has limited oral bioavailability and is often administered intranasally or sublingually [3]. While specific bioavailability data for Lazuvapagon is not publicly available, the very fact that it is being developed as an oral agent underscores its potential for improved patient convenience and compliance compared to peptide-based alternatives.

Oral bioavailability Pharmacokinetics ADME

Optimal Research and Industrial Application Scenarios for Lazuvapagon


Investigating Non-Peptidic V2R Agonist Pharmacology in Nocturia Models

Given its non-peptidic structure and advanced clinical development for nocturia, Lazuvapagon is ideally suited for research programs aiming to understand the therapeutic potential of non-peptidic V2R agonists in nocturia. Its use as a tool compound can help elucidate the functional selectivity and signaling bias of non-peptidic agonists compared to peptide-based agonists like desmopressin [1]. Researchers can leverage Lazuvapagon to explore the relationship between chemical structure, oral bioavailability, and efficacy in reducing nocturnal urine production, as established in its Phase 2 clinical trial [2].

Comparative Studies with Peptide-Based V2R Agonists in Renal Physiology

Lazuvapagon's non-peptidic nature makes it a valuable comparator for studies investigating the differential effects of peptidic versus non-peptidic V2R agonists on renal function. For instance, researchers can design experiments to compare the antidiuretic efficacy, duration of action, and potential for hyponatremia between Lazuvapagon and desmopressin in animal models of nocturnal polyuria. Such studies are critical for understanding the translational potential of non-peptidic V2R agonists [3].

Pharmacokinetic and ADME Profiling of Orally Active V2R Agonists

The availability of a [14C]-labeled microtracer study for Lazuvapagon [1] makes it a unique tool for investigating the absorption, distribution, metabolism, and excretion (ADME) of an orally active, non-peptidic V2R agonist. This can serve as a benchmark for developing new chemical entities in the same class or for optimizing formulation strategies to enhance oral bioavailability. Researchers can use the existing ADME data to design more focused pharmacokinetic studies or to validate in vitro-in vivo correlation models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lazuvapagon

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.